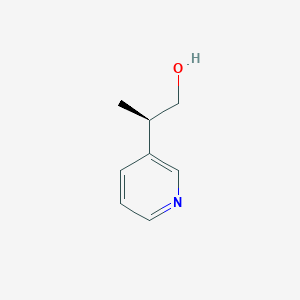![molecular formula C13H14N4O3 B2582331 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile CAS No. 921498-34-2](/img/structure/B2582331.png)
2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile: is a complex organic compound that has attracted attention in various scientific fields due to its unique structure and potential applications. This compound belongs to a class of heterocyclic compounds, which are known for their diverse biological and chemical activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile can be accomplished through several synthetic routes. A common method involves the cyclization of appropriate starting materials in the presence of a base. The reaction typically proceeds under reflux conditions in solvents like ethanol or dimethyl sulfoxide (DMSO).
Initial Cyclization : The starting materials undergo cyclization to form the pyrido[2,3-d]pyrimidine core.
Functionalization : Subsequent steps introduce the propoxy group at the 5-position and the acetonitrile group.
Industrial Production Methods
For industrial production, the process is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to achieve efficient mixing and heat transfer, thereby enhancing the reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation : This reaction typically requires oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction : Commonly involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution : Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, facilitated by reagents like halides or acids.
Common Reagents and Conditions
Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
Reducing Agents : Sodium borohydride, lithium aluminum hydride.
Substituting Agents : Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions vary depending on the conditions. For instance, oxidation might yield derivatives with additional functional groups, while substitution reactions could introduce new side chains.
Applications De Recherche Scientifique
2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile has numerous applications in scientific research:
Chemistry : Used as an intermediate in organic synthesis.
Biology : Explored for its potential biological activity, including antimicrobial and anticancer properties.
Medicine : Investigated for its potential therapeutic effects.
Industry : Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The exact mechanism by which 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile exerts its effects can vary depending on its application. Generally, the compound interacts with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, it might inhibit a specific enzyme involved in cell proliferation, thereby exerting anticancer effects.
Comparaison Avec Des Composés Similaires
When comparing 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile with similar compounds, it stands out due to its unique structural features and reactivity profile.
Similar Compounds
2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine
1-methyl-2,4-dioxo-5-alkoxy-1,2-dihydropyrido[2,3-d]pyrimidine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties.
There you have it! A deep dive into the fascinating
Propriétés
IUPAC Name |
2-(1-methyl-2,4-dioxo-5-propoxypyrido[2,3-d]pyrimidin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-3-8-20-9-4-6-15-11-10(9)12(18)17(7-5-14)13(19)16(11)2/h4,6H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHJSYQKKKSRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2582250.png)
![4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid](/img/structure/B2582251.png)

![N-[4-(3-methoxyazetidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2582255.png)
![3-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2582256.png)
![5-chloro-N-cyclopropyl-N-[(4-methylphenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2582258.png)


![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B2582264.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2582266.png)


